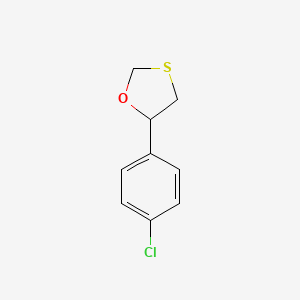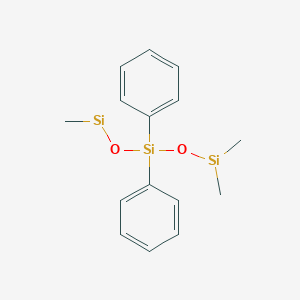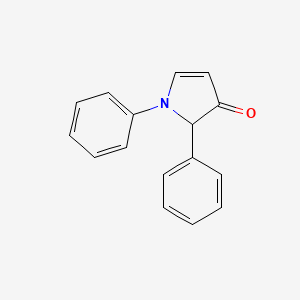
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrol-3-one family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrrol-3-one ring substituted with two phenyl groups at the 1 and 2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through various methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions . The starting aminoacetylenic ketone is prepared by cross-coupling propargylamines with acyl chlorides in the presence of a PdCl2/CuI/Ph3P catalytic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-3-one derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrol-3-one derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits pronounced anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the design of metal complex nanocatalysts.
Material Science: Pyrrol-3-one derivatives are used as flame retardants and ligands for the design of metal complex nanocatalysts.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be compared with other pyrrol-3-one derivatives, such as:
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Isatin : A natural compound with a pyrrol-3-one structure known for its diverse biological activities .
- Isatisine : Another natural compound with a pyrrol-3-one structure .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups at the 1 and 2 positions enhances its stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
118060-75-6 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1,2-diphenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,16H |
InChI-Schlüssel |
XVQHBLBRDGZLNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C=CN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


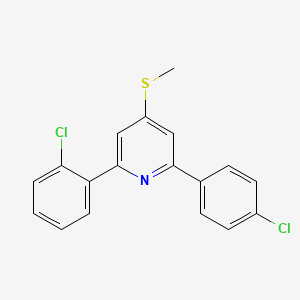
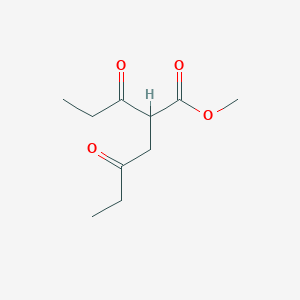
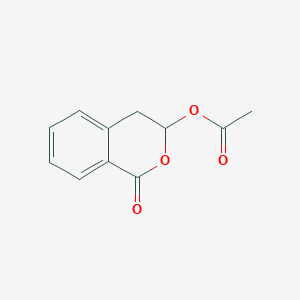
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
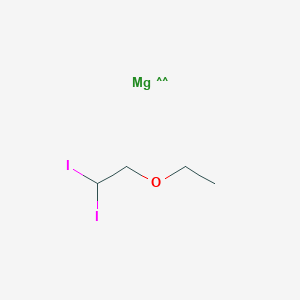
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
